Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Description
Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C23H16F6N4O5 and its molecular weight is 542.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The compound has been used in the synthesis of 4,5-dihydroisoxazoles from N-nitroso-4,5-dihydropyrazoles, demonstrating its utility in organic synthesis and chemical transformations (Molchanov et al., 2004).
- It has been involved in three-component spiro heterocyclization with malononitrile and pyrazolone, contributing to the formation of spiro heterocyclic systems (Dmitriev et al., 2014).
Chemical Structure Analysis
- The compound has been a subject in the study of its crystal and molecular structure through X-ray analysis, enhancing understanding of its structural characteristics (Kumar et al., 2018).
Applications in Heterocyclic Chemistry
- It has been used in the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity, contributing to the development of new compounds with potential biochemical applications (Abd & Awas, 2008).
- The compound played a role in the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] by reaction with malononitrile and tetronic acid, showcasing its versatility in the creation of diverse heterocyclic compounds (Sal’nikova et al., 2017).
Novel Synthesis Processes
- The compound has been integral in the development of new synthesis processes for pyrazolo[3,4-b]pyridine products, highlighting its importance in the advancement of synthetic methodologies (Ghaedi et al., 2015).
Properties
IUPAC Name |
ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]carbamoyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F6N4O5/c1-2-38-20(36)16-15-17(19(35)32(18(15)34)14-8-4-6-12(10-14)23(27,28)29)33(31-16)21(37)30-13-7-3-5-11(9-13)22(24,25)26/h3-10,15,17H,2H2,1H3,(H,30,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPSFOURDMCEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F6N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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